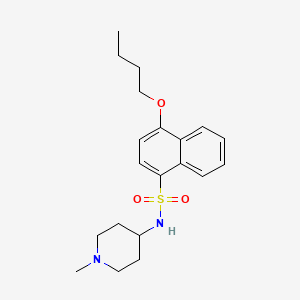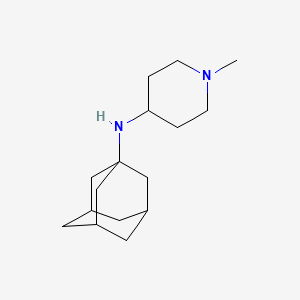
N-(1,2-dihydro-5-acenaphthylenyl)isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,2-dihydro-5-acenaphthylenyl)isonicotinamide, also known as DIAN, is a chemical compound that has been widely studied for its potential use in various scientific research applications. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of N-(1,2-dihydro-5-acenaphthylenyl)isonicotinamide is not fully understood, but studies have shown that it interacts with a variety of cellular signaling pathways. N-(1,2-dihydro-5-acenaphthylenyl)isonicotinamide has been found to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. It has also been found to activate certain transcription factors, which play a key role in regulating gene expression.
Biochemical and Physiological Effects:
N-(1,2-dihydro-5-acenaphthylenyl)isonicotinamide has been found to exhibit a range of biochemical and physiological effects. Studies have shown that it can inhibit cell proliferation and induce apoptosis in cancer cells. It has also been found to reduce inflammation and oxidative stress, which are implicated in a range of diseases. Additionally, N-(1,2-dihydro-5-acenaphthylenyl)isonicotinamide has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(1,2-dihydro-5-acenaphthylenyl)isonicotinamide in lab experiments is its broad range of biochemical and physiological effects. This makes it a versatile tool for investigating a variety of cellular processes. Additionally, the synthesis method for N-(1,2-dihydro-5-acenaphthylenyl)isonicotinamide is relatively simple and efficient, making it easy to obtain in large quantities. However, one limitation of using N-(1,2-dihydro-5-acenaphthylenyl)isonicotinamide in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are many potential future directions for research on N-(1,2-dihydro-5-acenaphthylenyl)isonicotinamide. One area of interest is the development of N-(1,2-dihydro-5-acenaphthylenyl)isonicotinamide-based drugs for the treatment of various diseases. Another area of research involves investigating the mechanism of action of N-(1,2-dihydro-5-acenaphthylenyl)isonicotinamide in more detail, in order to gain a better understanding of its cellular effects. Additionally, future research could focus on optimizing the synthesis method for N-(1,2-dihydro-5-acenaphthylenyl)isonicotinamide, in order to make it more efficient and cost-effective.
Synthesemethoden
N-(1,2-dihydro-5-acenaphthylenyl)isonicotinamide can be synthesized through a multi-step process involving the reaction of acenaphthenequinone with isonicotinic acid hydrazide. The resulting compound is then reduced to form N-(1,2-dihydro-5-acenaphthylenyl)isonicotinamide. This synthesis method has been studied extensively and has been found to be reliable and efficient.
Wissenschaftliche Forschungsanwendungen
N-(1,2-dihydro-5-acenaphthylenyl)isonicotinamide has been studied for its potential use in a variety of scientific research applications. One of the most promising areas of research involves the compound's potential as a therapeutic agent for various diseases. Studies have shown that N-(1,2-dihydro-5-acenaphthylenyl)isonicotinamide has anti-inflammatory, anti-tumor, and anti-viral properties, making it a potential candidate for the development of new drugs.
Eigenschaften
IUPAC Name |
N-(1,2-dihydroacenaphthylen-5-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O/c21-18(14-8-10-19-11-9-14)20-16-7-6-13-5-4-12-2-1-3-15(16)17(12)13/h1-3,6-11H,4-5H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPZATZDPKJOVPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,2-dihydroacenaphthylen-5-yl)pyridine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(2-methylphenyl)(4-methylphenyl)methyl]urea](/img/structure/B5141085.png)
![N-{2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate](/img/structure/B5141094.png)

![3-(4-chlorophenyl)-11-(2,3,4-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5141118.png)


![methyl [3-(aminocarbonyl)-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamate](/img/structure/B5141136.png)
![methyl 4-({[3-(2-methoxy-2-oxoethyl)-1-(4-methoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinyl]acetyl}amino)benzoate](/img/structure/B5141137.png)
![1-[2-(2-bromoethoxy)ethoxy]-4-chlorobenzene](/img/structure/B5141143.png)
![N-{[(4-butylphenyl)amino]carbonothioyl}-3-fluorobenzamide](/img/structure/B5141156.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B5141167.png)
